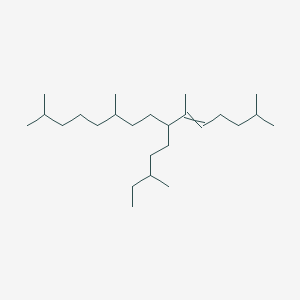
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is a highly branched isoprenoid (HBI) alkene. This compound is notable for its complex structure, which includes multiple methyl groups and a pentadecene backbone. It is often studied for its stability and abundance in various environmental samples, making it a useful tracer in palaeoceanographic reconstructions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene typically involves the use of isoprenoid precursors. The process generally includes multiple steps of alkylation and dehydrogenation to introduce the necessary methyl groups and double bonds. Specific reaction conditions, such as temperature and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound’s stability and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various alcohols and ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and halogenated derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Wissenschaftliche Forschungsanwendungen
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene has several scientific research applications:
Chemistry: Used as a model compound for studying isoprenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Industry: Used as a tracer in environmental studies, particularly in palaeoceanographic reconstructions.
Wirkmechanismus
The mechanism of action of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and function. The compound’s multiple methyl groups and double bonds allow it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadecane
- 2,6,10,14-Tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols
Uniqueness
Compared to similar compounds, 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is unique due to its specific double bond position and the presence of multiple methyl groups. These structural features contribute to its stability and make it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
141098-37-5 |
|---|---|
Molekularformel |
C25H50 |
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
2,6,10,14-tetramethyl-7-(3-methylpentyl)pentadec-5-ene |
InChI |
InChI=1S/C25H50/c1-9-22(6)16-18-25(24(8)15-11-13-21(4)5)19-17-23(7)14-10-12-20(2)3/h15,20-23,25H,9-14,16-19H2,1-8H3 |
InChI-Schlüssel |
BQYVYTVTVXIDKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC(CCC(C)CCCC(C)C)C(=CCCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


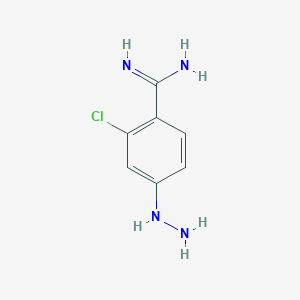
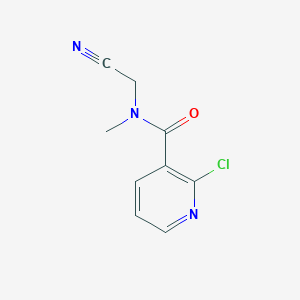
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

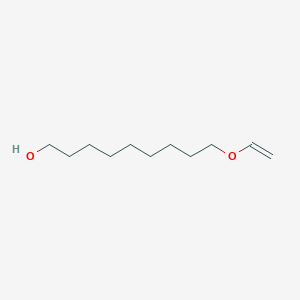
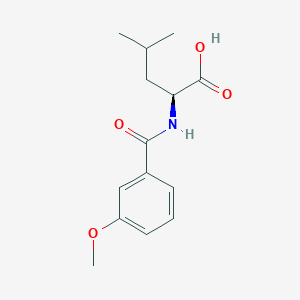
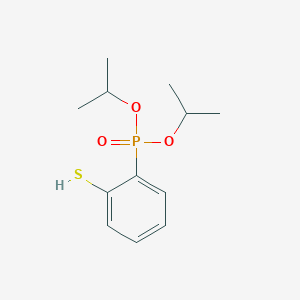
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
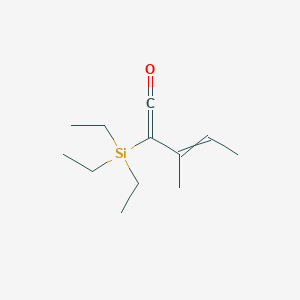
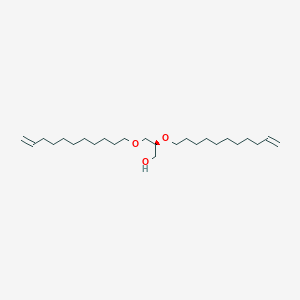
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
